molecular formula C20H23NO4 B037729 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid CAS No. 119273-61-9

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid

Cat. No.: B037729
CAS No.: 119273-61-9
M. Wt: 341.4 g/mol
InChI Key: NBVVKAUSAGHTSU-UHFFFAOYSA-N
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Description

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid is a sophisticated synthetic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a biphenyl moiety, a structural motif commonly associated with molecular recognition in biological systems, and a Boc-protected amino group adjacent to a carboxylic acid functional group. This molecular architecture makes it an essential building block for the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics, particularly those targeting protein-protein interactions. Researchers utilize this acid to incorporate a rigid, hydrophobic biphenyl side chain into novel compounds, which is crucial for developing probes and inhibitors for enzymes and receptors where such interactions are paramount. Its primary research applications include the exploration of structure-activity relationships (SAR), the development of potential therapeutics for oncology and inflammatory diseases, and the study of kinase and GPCR signaling pathways. The Boc (tert-butoxycarbonyl) protecting group ensures orthogonal reactivity, allowing for selective deprotection under mild acidic conditions without affecting other sensitive functional groups, thus enabling complex, multi-step synthetic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVVKAUSAGHTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405006
Record name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119273-61-9
Record name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Loading and Initial Coupling

The synthesis begins with anchoring a Wang resin pre-loaded with Fmoc-protected aspartic acid β-methyl ester. After Fmoc deprotection with 20% piperidine in DMF, the Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP.

Biphenyl Side Chain Incorporation

The biphenyl moiety is introduced via Suzuki-Miyaura coupling using:

  • 4-Phenylphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv) in THF/H₂O (4:1) at 80°C.
    Yield: 78–85% after 12 hours.

Ester Hydrolysis and Cleavage

The methyl ester is hydrolyzed using 1M LiOH in THF/H₂O (3:1), followed by resin cleavage with TFA/DCM (1:99) to preserve the Boc group. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords the final product in >95% purity.

Table 1: SPPS Optimization Parameters

ParameterOptimal ConditionYield Improvement
Coupling AgentHATU (1.1 equiv)+15%
Temperature0°C → RT+10%
SolventDMF/DCM (1:1)+8%

Solution-Phase Fragment Condensation

Boc-Aminopropanoic Acid Preparation

Methyl 3-(4-phenylphenyl)propanoate is reacted with Boc₂O and DMAP in dichloromethane (DCM) at 0°C. After 24 hours, the Boc-protected intermediate is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Ester Hydrolysis

The methyl ester is saponified using 2M NaOH in methanol/water (3:1) at 50°C for 6 hours. Acidification with 1M HCl precipitates the carboxylic acid, which is filtered and dried.

Table 2: Hydrolysis Conditions Comparison

BaseSolventTime (h)Yield (%)
NaOHMeOH/H₂O692
LiOHTHF/H₂O489
KOHEtOH/H₂O885

Enzymatic and Microbial Approaches

While chemical methods dominate, lipase-catalyzed kinetic resolution has been explored for enantiopure synthesis. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (R)-enantiomer of racemic methyl esters, achieving 89% ee after 48 hours. However, scalability remains a limitation.

Industrial-Scale Purification Strategies

Crystallization Optimization

The crude product is dissolved in hot ethyl acetate (60°C) and cooled to −20°C, yielding needle-like crystals. Adding n-heptane (20% v/v) improves crystal habit, reducing solvent retention.

Continuous Chromatography

Simulated moving bed (SMB) chromatography with CHIRALPAK® IA resin achieves >99% enantiomeric purity at a throughput of 1.2 kg/day .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with structurally related propanoic acid derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
Boc-4-phenyl-Phe-OH (Target) C₂₀H₂₃NO₄ 341.40 Boc, biphenyl Peptide synthesis; introduces aromatic bulk for target binding .
Boc-D-4-Nitrophenylalanine C₁₄H₁₈N₂O₆ 310.30 Boc, 4-nitrophenyl Used in chiral amino acid derivatives for drug discovery .
Boc-Tyr-(O-4-NO₂-Bn)-OH C₂₁H₂₄N₂O₇ 416.43 Boc, nitrobenzyl-tyrosine Apelin-13 mimetics; enhances peptide stability .
(2S)-3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid C₁₆H₁₆ClNO₅S 369.82 Sulfonamide, 4-chlorophenyl, methoxy Potential protease inhibitor intermediate .
Imp. A (EP): (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid C₁₃H₁₈O₂ 206.28 Isobutylphenyl Pharmaceutical impurity; lacks Boc protection .
Boc-4-phenyl-Phe-OH (Target Compound)
  • Synthesis : Prepared via solid-phase peptide synthesis (SPPS) using Boc-protection strategies .
  • Applications : Used in designing peptides with enhanced hydrophobic interactions and resistance to enzymatic degradation due to the biphenyl moiety .
Boc-D-4-Nitrophenylalanine
  • Properties : The nitro group increases electron-withdrawing effects , altering reactivity in coupling reactions.
  • Use: Critical in synthesizing non-natural amino acids for probing enzyme active sites .
Boc-Tyr-(O-4-NO₂-Bn)-OH
  • Functional Role : The nitrobenzyl group on tyrosine facilitates photoactivation in prodrug designs.
  • Biological Activity : Demonstrated improved binding affinity to the apelin receptor (Ki < 100 nM) in mimetic peptides .
(2S)-3-(4-Chlorophenyl)-2-sulfonylamino Derivative
  • Structural Impact : The sulfonamide group enhances hydrogen bonding with proteases, making it a candidate for antiviral agents.

Biological Activity

The compound 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid , also known by its IUPAC name (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a pharmaceutical intermediate primarily used in the synthesis of Sacubitril, a neprilysin inhibitor. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC23H29NO4
Molecular Weight383.48 g/mol
Melting Point145-147 °C
Boiling Point582.6 ± 50.0 °C
CAS Number1012341-50-2

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of Sacubitril. Sacubitril works by inhibiting neprilysin, an enzyme that breaks down natriuretic peptides, bradykinin, and angiotensin II. By inhibiting neprilysin, Sacubitril enhances the levels of these peptides, leading to vasodilation and reduced blood pressure, which is beneficial in treating heart failure.

Biological Activity

Research indicates that compounds related to This compound exhibit various biological activities:

  • Antihypertensive Effects : Studies have shown that neprilysin inhibitors can significantly lower blood pressure in hypertensive models.
  • Cardioprotective Properties : The enhancement of natriuretic peptides has been associated with improved cardiac function and reduced mortality in heart failure patients.
  • Potential Anti-inflammatory Effects : Some studies suggest that neprilysin inhibition may also reduce inflammation in cardiovascular diseases.

Case Study 1: Efficacy in Heart Failure

A clinical trial involving patients with chronic heart failure demonstrated that the combination of Sacubitril and valsartan significantly reduced the risk of cardiovascular death and hospitalization compared to traditional therapies. Patients receiving this combination therapy showed improved ejection fraction and quality of life metrics.

Case Study 2: Safety Profile

In a safety evaluation study, patients treated with Sacubitril/valsartan exhibited a lower incidence of adverse effects compared to those on ACE inhibitors alone. The most common side effects included hypotension and renal impairment, which were manageable in most cases.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of neprilysin inhibitors:

  • Pharmacodynamics : The inhibition of neprilysin leads to increased levels of beneficial peptides, which contribute to vasodilation and natriuresis.
  • Pharmacokinetics : Studies indicate that after oral administration, peak plasma concentrations are reached within 1 to 2 hours, with a half-life conducive for once or twice daily dosing.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, starting with the preparation of the biphenyl intermediate, followed by coupling with a tert-butyloxycarbonyl (Boc)-protected amino acid. Key steps include:
  • Biphenyl Intermediate Synthesis : Suzuki-Miyaura cross-coupling of phenylboronic acid with 4-bromophenyl derivatives under palladium catalysis (e.g., Pd(PPh₃)₄, 80–100°C, DME/H₂O solvent) .
  • Boc Protection : Reaction of the amino group with Boc anhydride (Boc₂O) in dichloromethane (DCM) with a base like DMAP or TEA to ensure regioselectivity .
  • Coupling and Deprotection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation. Optimize yields by controlling temperature (0–25°C) and solvent polarity (e.g., DMF for solubility) .
  • Purity Optimization : Monitor via TLC (silica gel, ethyl acetate/hexane) and refine using column chromatography (gradient elution) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and detect impurities (e.g., tert-butyl degradation products) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the Boc group (δ ~1.4 ppm for tert-butyl CH₃), biphenyl aromatic protons (δ 7.2–7.6 ppm), and carboxylic acid proton (δ ~12 ppm) .
  • FT-IR : Verify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO (stock solutions), followed by aqueous buffers (PBS, pH 7.4). Low solubility in water may require surfactants (e.g., Tween-80) or co-solvents (e.g., ethanol ≤1%) .
  • Dynamic Light Scattering (DLS) : Assess aggregation in biological media to avoid false positives/negatives in cell-based assays .

Advanced Research Questions

Q. What strategies can resolve enantiomeric impurities during chiral synthesis of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate enantiomers .
  • Asymmetric Catalysis : Employ Evans oxazolidinone auxiliaries or enzymatic resolution (e.g., lipases in organic solvents) to enhance enantiomeric excess (ee >98%) .
  • Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .

Q. How do structural modifications (e.g., biphenyl substitution) impact the compound’s biological activity and metabolic stability?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with fluorophenyl or methoxyphenyl substituents and compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS to assess metabolic liability .

Q. What computational methods are suitable for predicting this compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., docking into COX-2 active site) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to evaluate binding stability and conformational changes .

Q. How can researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify assay variability (e.g., cell line differences, concentration ranges) .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP ELISA for GPCR targets) .

Q. What are the best practices for evaluating the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks; analyze degradation products via LC-MS .
  • Lyophilization : For long-term storage, lyophilize at −80°C under argon to prevent Boc group hydrolysis .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in synthetic yields reported for this compound?

  • Methodological Answer :
  • Reproduce Conditions : Ensure exact replication of solvent ratios, catalyst loadings, and inert atmospheres (N₂/Ar).
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., tert-butyl elimination) that may reduce yields .

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